molecular formula C14H19FN2O B7569152 (5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone

(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone

Cat. No. B7569152
M. Wt: 250.31 g/mol
InChI Key: QNOLWWNRTXZWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone, also known as 4F-MPH, is a synthetic compound that belongs to the class of substituted phenethylamines. It is a potent psychostimulant and is commonly used in scientific research.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain by preventing its reuptake, leading to increased dopamine activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone include increased dopamine activity, increased heart rate, increased blood pressure, and decreased appetite. It has also been shown to improve cognitive function and attention in some studies.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone in lab experiments is that it is a potent psychostimulant, which allows researchers to study the effects of psychostimulants on the central nervous system. However, one limitation is that it has a relatively short half-life, which may make it difficult to study the long-term effects of the drug.

Future Directions

There are several future directions for research on (5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone. One direction is to investigate the long-term effects of the drug on the dopamine system and cognitive function. Another direction is to investigate the potential therapeutic uses of the drug, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or narcolepsy. Additionally, further research could be done to investigate the potential risks associated with the use of the drug.

Synthesis Methods

The synthesis of (5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone involves the reaction of 4-fluoro-2-methylbenzaldehyde with methylamine to form 4-fluoro-2-methyl-N-methylbenzamide. This compound is then reacted with piperidine to form (5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone.

Scientific Research Applications

(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone is commonly used in scientific research to study the effects of psychostimulants on the central nervous system. It has been used in studies to investigate the effects of psychostimulants on attention, impulsivity, and cognitive function. It has also been used in studies to investigate the effects of psychostimulants on the dopamine system.

properties

IUPAC Name

(5-fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-10-3-4-11(15)9-13(10)14(18)17-7-5-12(16-2)6-8-17/h3-4,9,12,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOLWWNRTXZWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)N2CCC(CC2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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